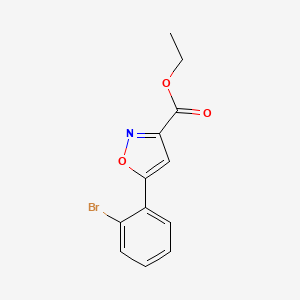
Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate
説明
Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate is a chemical compound characterized by its bromophenyl group attached to an oxazole ring, which is further esterified with ethyl carboxylate
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromobenzoic acid and ethyl chloroformate.
Reaction Steps: The reaction involves the formation of an oxazole ring through cyclization, followed by esterification.
Conditions: The cyclization step is usually performed under acidic conditions, while the esterification is carried out using an alcohol (ethanol) and a catalyst (e.g., sulfuric acid).
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are employed.
Major Products Formed:
Oxidation Products: Oxalic acid derivatives.
Reduction Products: Reduced oxazole derivatives.
Substitution Products: Cyanide or amine-substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction with various biomolecules. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic substitution reactions, while the oxazole ring can participate in hydrogen bonding and pi-stacking interactions. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
類似化合物との比較
Ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate: Similar structure with a chlorine substituent instead of bromine.
Ethyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate: Fluorine substituent replacing bromine.
Ethyl 5-(2-iodophenyl)-1,2-oxazole-3-carboxylate: Iodine substituent in place of bromine.
Uniqueness: Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate stands out due to the bromine atom, which imparts unique chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo counterparts.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFXPAVHYPNJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701691 | |
| Record name | Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-61-7 | |
| Record name | Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




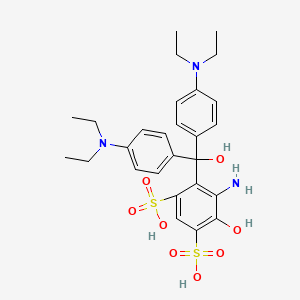

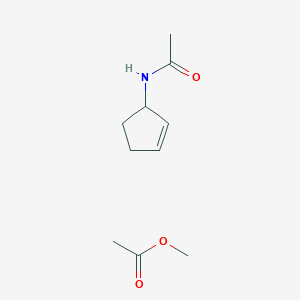
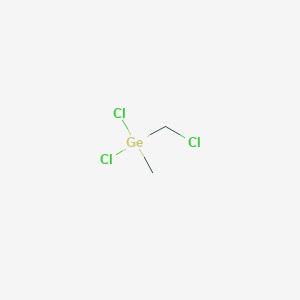
![Methyl [methyl(diphenyl)silyl]acetate](/img/structure/B1505110.png)
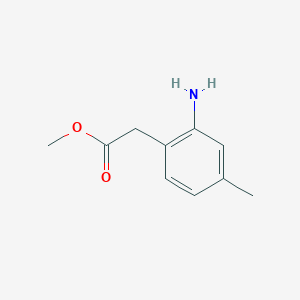
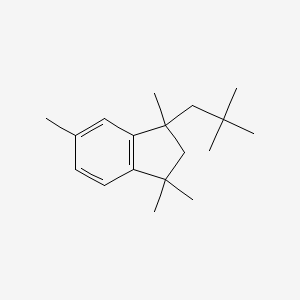
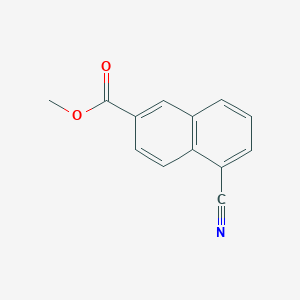
![Imidazo[1,2-a]pyrazin-2-ylmethanamine](/img/structure/B1505117.png)
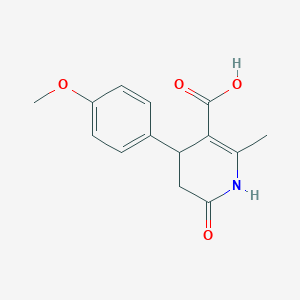

![7-Benzyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1505122.png)
